

RTI-51 synthesis from tropane derivatives

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Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

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RTI-51: A Technical Profile

RTI-51, also known as RTI-4229-51 or bromopane, is a semi-synthetic phenyltropane alkaloid. Its chemical name is (-)-2 β -Carbomethoxy-3 β -(4-bromophenyl)tropane [1].

The table below summarizes its key chemical and pharmacological characteristics:

Property	Description
Chemical Formula	C ₁₆ H ₂₀ BrNO ₂ [1] [2]
Molecular Weight	338.24 g·mol ⁻¹ [1] [2]
IUPAC Name	methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Core Structure	8-azabicyclo[3.2.1]octane (tropane) [1]
Pharmacological Activity	Monoamine reuptake inhibitor [1]
Inhibition Ratio (DAT>SERT>NET)	Dopamine > Serotonin > Norepinephrine (1.8:10.6:37.4 nM) [1]

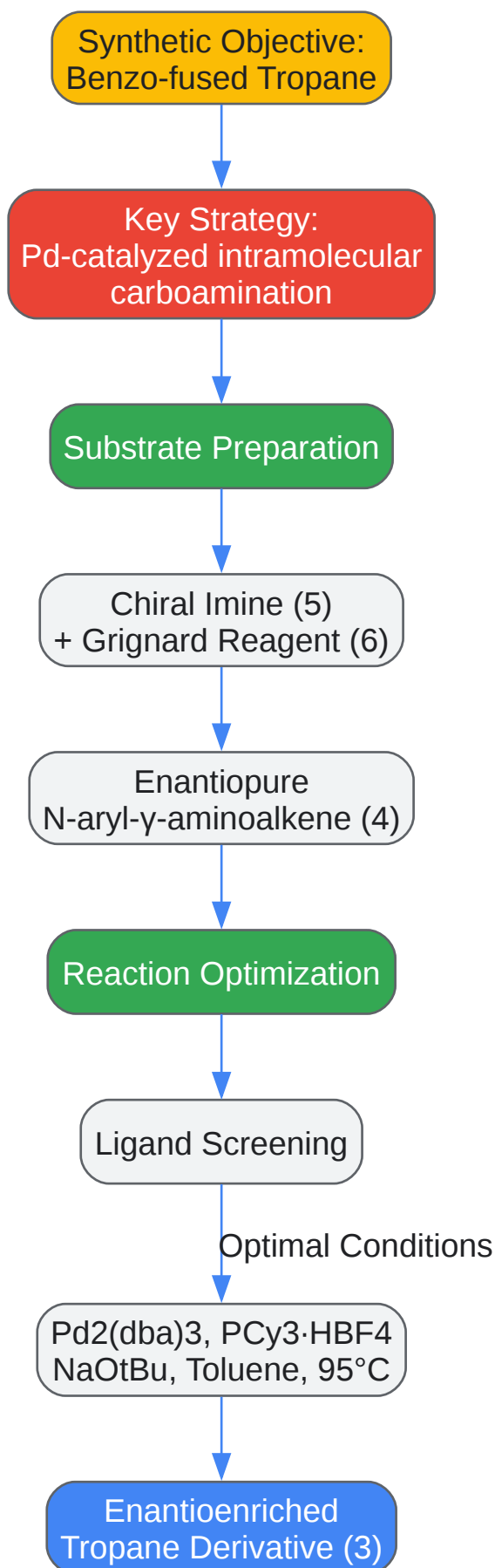
Property	Description
Primary Applications	Research compound; used in its ^{76}Br radiolabelled form for mapping dopamine transporters (DAT) in the brain via PET imaging [1]. Potential as a treatment compound for cocaine use [2].

Synthetic Strategies for the Tropane Core

While a direct protocol for RTI-51 is not available, modern synthetic chemistry offers sophisticated routes to construct its benzo-fused tropane scaffold. One advanced method involves a **palladium-catalyzed intramolecular carboamination** reaction [3].

This method is highly relevant as it can generate the complex tropane framework in a single, stereocontrolled transformation. The key step involves a substrate (**4**) where a nitrogen atom is positioned to cyclize onto a palladium-activated alkene, forming the bicyclic structure (**3**) [3].

The diagram below illustrates the logical workflow and optimization process for this synthetic strategy:



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Synthetic workflow for benzo-fused tropanes via Pd-catalyzed carboamination.

Optimization of the Carboamination Reaction

The success of this transformation is highly dependent on the choice of ligand for the palladium catalyst. Research has systematically evaluated different ligands to achieve high yield and conversion [3].

The table below summarizes the key optimization findings:

Ligand	Conversion (%)	Yield of Tropane 14 (%)	Notes
P(o-tol) ₃	59	21	Incomplete conversion [3]
DavePhos	76	40	Improved results, but reaction still incomplete [3]
PCy ₃ • HBF ₄	100	80 (77 isolated)	Optimal conditions: Complete conversion, high isolated yield [3]
dppf	35	11	Bidentate ligand; poor performance supports monodentate hypothesis [3]

Detailed Experimental Methodology

The following is a generalized procedure based on the optimized carboamination method for synthesizing tropane derivatives, which can serve as a foundational guide [3].

Reaction Setup:

- In an inert atmosphere (e.g., nitrogen or argon) glove box, add the following to a flame-dried reaction vessel:
 - **Aminoalkene substrate (4a):** 1.0 equivalent.
 - **Palladium catalyst:** Pd₂(dba)₃ (2 mol %).
 - **Ligand:** Tricyclohexylphosphine hexafluorophosphate (PCy₃•HBF₄, 8 mol %).

- **Base:** Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 equivalents).
- Seal the vessel, remove it from the glove box, and add dry, degassed toluene (0.1 M concentration relative to substrate) via syringe.
- Heat the reaction mixture with vigorous stirring at **95°C for 10-14 hours**. Monitor reaction progress by TLC or LC-MS.

Work-up and Purification:

- After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous mixture with dichloromethane (DCM) three times.
- Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- Filter off the solid and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash chromatography on silica gel to obtain the desired tropane derivative.

Key Considerations and Further Research

- **Scope and Limitations:** The Pd-catalyzed carboamination method is quite general and tolerates various functional groups, including methylenedioxy groups on the aryl bromide, and can be used to generate quaternary stereocenters [3]. However, non-cyclic alkenyl halide substrates may lead to isomerization and decomposition [3].
- **Alternative Synthetic Routes:** Other common strategies for building the tropane skeleton, as mentioned in the literature, include **Mannich-type cyclizations** and **[3+2] cycloadditions** [4] [5]. These might be employed in a different synthetic sequence toward RTI-51.
- **Final Functionalization:** The carboamination reaction produces a core tropane structure. Subsequent synthetic steps would be required to introduce the specific 2β-carbomethoxy and 4-bromophenyl substituents present in RTI-51, which were not detailed in the available sources.

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To cite this document: Smolecule. [RTI-51 synthesis from tropane derivatives]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1800116#rti-51-synthesis-from-tropane-derivatives]

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